molecular formula C14H12N2O2S B5850366 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5850366
M. Wt: 272.32 g/mol
InChI Key: AHVWYBKPFASMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP belongs to the class of thienopyrimidines and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is converted into MPP+ by MAO-B, which is taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits the mitochondrial complex I, leading to the generation of reactive oxygen species and mitochondrial dysfunction. The resulting oxidative stress and energy depletion lead to the selective death of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one-induced Parkinsonism has been extensively used to study the pathogenesis of the disease and to test potential therapeutic agents. 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to have other biochemical and physiological effects, such as inhibiting the uptake of serotonin and norepinephrine, and inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its ability to selectively destroy dopaminergic neurons in the substantia nigra, which mimics the pathogenesis of Parkinson's disease. However, 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one-induced Parkinsonism is an acute model that does not fully replicate the chronic and progressive nature of the disease. Additionally, 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have off-target effects, such as inhibiting the uptake of serotonin and norepinephrine, which may confound the interpretation of the results.

Future Directions

For 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one research include developing more selective and potent MAO-B inhibitors that can prevent the conversion of 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one into MPP+. Additionally, 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one-induced Parkinsonism may be used to study the role of non-dopaminergic systems in the pathogenesis of the disease. Finally, 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one may be used as a tool to investigate the potential neuroprotective effects of various compounds and therapeutic agents.

Synthesis Methods

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with methyl acetoacetate to form 3-(3-methoxyphenyl)but-2-en-1-one. The intermediate compound is then reacted with thiourea and ammonium acetate to form the final product, 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Scientific Research Applications

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been widely used in scientific research as a tool to investigate the role of dopamine in Parkinson's disease. 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is converted into MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase-B (MAO-B) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animal models. 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one-induced Parkinsonism has been extensively used to study the pathogenesis of the disease and to test potential therapeutic agents.

properties

IUPAC Name

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-6-12-13(19-9)15-8-16(14(12)17)10-4-3-5-11(7-10)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVWYBKPFASMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326129
Record name 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one

CAS RN

446870-48-0
Record name 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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